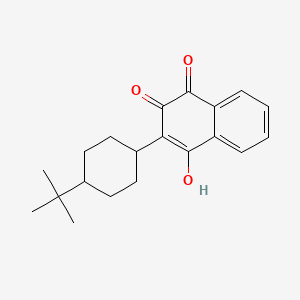
BW 58C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthesis of BW-A 58C involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone.
Cyclohexylation: The 1,4-naphthoquinone is reacted with 4-tert-butylcyclohexyl bromide in the presence of a base to form 2-(4-tert-butylcyclohexyl)-1,4-naphthoquinone.
Hydroxylation: The resulting compound is then hydroxylated to produce 2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone.
化学反応の分析
BW-A 58Cは、いくつかの種類の化学反応を起こします。
酸化: この化合物は酸化されて、さまざまなキノン誘導体を生成することができます。
還元: 還元反応は、キノン部分をヒドロキノンに変換することができます。
置換: ヒドロキシル基は、適切な条件下で他の官能基に置換されることがあります。
これらの反応で使用される一般的な試薬と条件には、以下が含まれます。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、アシルクロリド。
これらの反応から生成される主要な生成物には、さまざまな置換されたナフトキノンおよびヒドロキノンが含まれます .
4. 科学研究での用途
BW-A 58Cは、科学研究においていくつかの用途があります。
化学: ナフトキノンの反応性を研究するためのモデル化合物として使用されます。
生物学: 細胞呼吸とミトコンドリア機能への影響について調査されています。
医学: マラリア原虫の増殖を阻害する能力から、潜在的な抗マラリア剤として研究されています。
科学的研究の応用
BW-A 58C has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of naphthoquinones.
Biology: Investigated for its effects on cellular respiration and mitochondrial function.
Medicine: Explored as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium species.
Industry: Potential applications in the development of new antimalarial drugs and other therapeutic agents .
作用機序
BW-A 58Cは、主にミトコンドリアの電子伝達系の阻害を通じてその効果を発揮します。シアン化物感受性経路の強力な阻害剤として作用し、電子伝達系の複合体IIIに影響を与えます。 この阻害は、細胞呼吸とエネルギー産生を阻害し、標的生物の死につながります .
類似化合物との比較
BW-A 58Cは、その特異的な構造と作用機序により、ナフトキノンの中でもユニークな存在です。類似の化合物には、以下が含まれます。
アトバクオン: ミトコンドリアの電子伝達系を阻害する、別のナフトキノン系抗マラリア薬です。
メナジオン: ビタミンK3のサプリメントとして使用される、合成されたナフトキノンです。
プランバギン: さまざまな生物活性を持つ、天然に存在するナフトキノンです。
BW-A 58Cは、特異的な水酸化とtert-ブチルシクロヘキシル基の存在により際立っており、これらの基は、ユニークな薬理学的特性に寄与している可能性があります .
生物活性
BW 58C, a synthetic compound, has garnered attention in the field of pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.
Overview of this compound
This compound is a compound that has been studied for its effects on various biological systems. Initial investigations indicated its potential as an antimicrobial agent, along with other therapeutic applications. The following sections explore its biological activity in detail.
Antimicrobial Activity
One of the primary areas of research surrounding this compound is its antimicrobial activity . Studies have demonstrated that this compound exhibits significant effects against a range of microorganisms.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains. The results indicated varying degrees of effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | >100 |
| Micrococcus luteus | 25 |
| Streptococcus mutans | 50 |
This table highlights this compound's potent activity against Gram-positive bacteria, particularly Micrococcus luteus, which showed an MIC of 25 µg/mL, indicating strong antibacterial properties .
The mechanism through which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes and inhibition of metabolic processes. It is hypothesized that this compound interferes with the synthesis of essential cellular components, leading to cell death.
Cytotoxicity Studies
While evaluating the therapeutic potential of this compound, it is crucial to assess its cytotoxicity. In vitro studies have been conducted to determine the compound's safety profile.
Cytotoxicity Results
The cytotoxic effects of this compound were assessed using various human cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| HepG2 | >50 |
The results indicate that this compound exhibits selective cytotoxicity, with lower IC50 values in HeLa and MCF-7 cell lines compared to HepG2 cells .
Research Findings and Implications
Recent research has expanded the understanding of this compound's biological activity, revealing potential applications beyond antimicrobial use. Studies suggest that it may also possess anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
In animal models, this compound has shown promise in reducing inflammatory markers. A study reported a significant decrease in cytokine levels following treatment with this compound, suggesting its potential as an anti-inflammatory agent.
Anticancer Potential
Further investigations into the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death in tumor cells.
特性
CAS番号 |
86790-29-6 |
|---|---|
分子式 |
C20H24O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
3-(4-tert-butylcyclohexyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H24O3/c1-20(2,3)13-10-8-12(9-11-13)16-17(21)14-6-4-5-7-15(14)18(22)19(16)23/h4-7,12-13,21H,8-11H2,1-3H3 |
InChIキー |
PZQFWEVFWWOGCO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
正規SMILES |
CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Key on ui other cas no. |
94015-46-0 |
同義語 |
2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone 58C80 BW 58C BW 58C, (trans)-isomer BW-58C BW58C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















